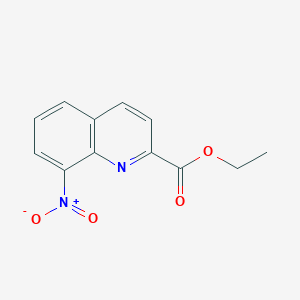

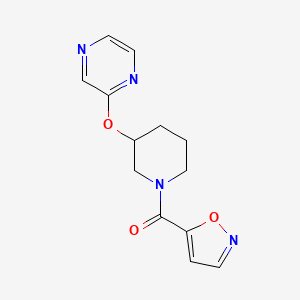

Ethyl 8-nitroquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

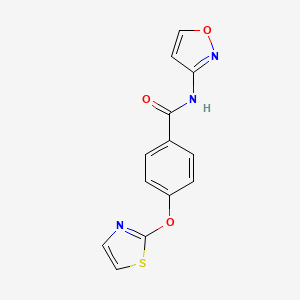

Ethyl 8-nitroquinoline-2-carboxylate is a compound that belongs to the quinoline family . Quinolines are nitrogen-based heterocyclic aromatic compounds that exhibit chemical reactivity similar to the benzene and pyridine ring system . They undergo nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

The synthesis of 8-nitroquinoline-2-carboxylate involves several steps. One approach involves the nitration of 2-methylquinoline, followed by the separation of a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines. The next step involves the oxidation of the methyl group in 2-methyl-8-nitroquinoline, which includes consecutive steps of bromination and hydrolysis in aqueous sulfuric acid .Molecular Structure Analysis

The molecular structure of Ethyl 8-nitroquinoline-2-carboxylate can be analyzed using various tools like MolView . This tool allows the conversion of the molecule into a 3D model which can then be displayed in the viewer .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Aromatic oligoamide foldamers, which include Ethyl 8-nitroquinoline-2-carboxylate, are synthetic oligomers derived from aromatic amino acids that adopt stable folded conformations in solution .Scientific Research Applications

- Ethyl 8-nitroquinoline-2-carboxylate has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis. The compound’s unique structure may offer novel pathways for cancer therapy .

- Quinoline derivatives, including ethyl 8-nitroquinoline-2-carboxylate, exhibit antioxidant activity. These compounds scavenge free radicals, protecting cells from oxidative stress and potential damage .

- Inflammation plays a crucial role in various diseases. Ethyl 8-nitroquinoline-2-carboxylate has been explored for its anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like arthritis and autoimmune disorders .

- Quinoline-based compounds have a rich history in antimalarial research. Ethyl 8-nitroquinoline-2-carboxylate could contribute to the development of new antimalarial drugs by targeting the parasite responsible for malaria .

- Amid the COVID-19 pandemic, scientists have investigated quinoline derivatives for potential antiviral effects. Ethyl 8-nitroquinoline-2-carboxylate may inhibit viral replication, making it relevant in the fight against SARS-CoV-2 .

- Tuberculosis remains a global health challenge. Quinoline scaffolds, including ethyl 8-nitroquinoline-2-carboxylate, have demonstrated antimycobacterial activity. Researchers explore their potential as adjunct therapies for tuberculosis treatment .

Anticancer Activity

Antioxidant Properties

Anti-Inflammatory Effects

Antimalarial Applications

Anti-SARS-CoV-2 Activity

Antituberculosis Properties

These diverse applications highlight the versatility of ethyl 8-nitroquinoline-2-carboxylate in medicinal and industrial chemistry. Its unique structure and pharmacophoric properties make it an exciting subject for further investigation . If you’d like more detailed information on any specific area, feel free to ask!

properties

IUPAC Name |

ethyl 8-nitroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGXMNIZQNXGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-nitroquinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2789796.png)

![6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2789801.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2789804.png)

![N-(3,5-Dimethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2789812.png)